Disodium cocoamphodipropionate

Description

Overview of Amphoteric Surfactant Classification and Significance

Amphoteric surfactants, also known as zwitterionic surfactants, are molecules that contain both a positive and a negative charge in their hydrophilic head group. shreechem.inairedale-group.com This characteristic allows them to behave as either anionic or cationic surfactants depending on the pH of the solution. shreechem.inairedale-group.com Their versatility and mildness make them significant in various industrial and commercial products. shreechem.inairedale-group.com

Definition and Electrophoretic Behavior of Amphoteric Surfactants

Amphoteric surfactants are compounds that possess both acidic and basic moieties in their molecular structure. atamanchemicals.com Depending on the pH of the medium, they can exhibit cationic properties at a low pH, anionic properties at a high pH, and nonionic characteristics at an intermediate pH, known as the isoelectric point. atamanchemicals.com This pH-dependent behavior is a defining feature. atamanchemicals.com

The electrophoretic behavior of amphoteric surfactants is directly influenced by their charge at a given pH. In an acidic solution, the molecule will carry a net positive charge and migrate towards the cathode in an electric field. atamanchemicals.comgoogle.com Conversely, in an alkaline solution, it will have a net negative charge and move towards the anode. atamanchemicals.comgoogle.com At the isoelectric point, the net charge is zero, and there is no migration in an electric field. The separation and analysis of amphoteric surfactants can be achieved using techniques like capillary electrophoresis, which leverages this pH-dependent charge behavior. nih.gov

Disodium Cocoamphodipropionate as a Representative Amphopropionate

This compound is a key example of an amphopropionate, a subgroup of amphoteric surfactants. mst.dk It is derived from coconut oil fatty acids and is recognized for its mildness and excellent foaming properties. specialchem.comatamanchemicals.com This compound is often used in personal care products, including shampoos and body washes, due to its gentle cleansing action and ability to reduce the irritation potential of other surfactants. alfa-chemistry.comcolonialchem.comelecorporation.com

Key Properties of this compound:

| Property | Description | Source(s) |

| Appearance | Typically a clear to hazy amber liquid. | alfa-chemistry.cominci.guide |

| Structure | An amphoteric surfactant with both positive and negative charges in its head. incidecoder.com | |

| Mildness | Known for its gentle nature, making it suitable for sensitive skin and baby products. specialchem.comatamanchemicals.comalfa-chemistry.com | |

| Foaming | Exhibits good foaming capabilities. specialchem.comalfa-chemistry.com | |

| Compatibility | Compatible with anionic, cationic, and nonionic surfactants. alfa-chemistry.cominci.guide | |

| Biodegradability | Readily biodegradable. colonialchem.cominci.guide |

Historical Development and Academic Research Trajectory of Amphoteric Surfactants

The history of surfactants dates back to ancient times with the use of soap-like materials. ripublication.com However, the development of synthetic surfactants is a more recent advancement. The commercial potential of cationic surfactants was recognized in 1935. ripublication.com While anionic and nonionic surfactants have dominated the market, amphoteric surfactants have gained significant attention for their unique properties, especially in the personal care industry since the mid-20th century. nepjol.infoalfa-chemistry.commedcraveonline.com

Initial research focused on their synthesis and basic properties. From the 1950s to the 1970s, their primary application was in children's and conditioning shampoos. alfa-chemistry.com Subsequent research has expanded their use into a wider range of personal care products and industrial applications. nepjol.infoalfa-chemistry.com Modern research continues to explore new formulations and applications, driven by the demand for milder and more specialized surfactant systems. aithor.com

Scope and Relevance of this compound Research in Industrial and Environmental Contexts

The research and application of this compound are highly relevant in both industrial and environmental spheres due to its versatile properties and favorable environmental profile.

Industrial Applications: In industrial settings, this compound is valued for its role as a hydrotrope, which is a compound that enhances the solubility of other surfactants in high electrolyte and alkaline solutions. alfa-chemistry.cominci.guide This makes it a crucial ingredient in the formulation of highly stable liquid detergents and industrial cleaners. alfa-chemistry.cominci.guide It is also utilized in electroplating processes. alfa-chemistry.cominci.guide Its ability to couple nonionic surfactants into formulations with high electrolyte levels is a significant advantage in various industrial cleaning applications. colonialchem.comverdantspecialty.com

Industrial Uses of this compound:

| Application | Function | Source(s) |

| Industrial Cleaners | Couples nonionic surfactants into high electrolyte solutions; stable over a broad pH range. | colonialchem.comelecorporation.comverdantspecialty.com |

| Liquid Detergents | Acts as a hydrotrope to create stable concentrates. alfa-chemistry.cominci.guide | |

| Electroplating | Used as an additive in electroplating baths. alfa-chemistry.cominci.guide | |

| Personal Care Products | Functions as a mild cleansing and foaming agent, and reduces irritation from other surfactants. | specialchem.comalfa-chemistry.comcolonialchem.comelecorporation.com |

Environmental Context: From an environmental perspective, the biodegradability of this compound is a key attribute. colonialchem.cominci.guide However, some studies have indicated that while the parent compound may biodegrade, its metabolites could potentially exhibit toxicity. researchgate.net Research into the biodegradation of related amphoteric surfactants like disodium cocoamphodiacetate has shown that while the parent compound is removed, recalcitrant metabolites may be formed, suggesting that the environmental fate of these surfactants and their byproducts warrants careful consideration. nih.gov This highlights the ongoing need for research to fully understand the environmental impact of these widely used compounds.

Propriétés

Numéro CAS |

68411-57-4 |

|---|---|

Formule moléculaire |

C10H18N2Na2O5 |

Poids moléculaire |

292.24 g/mol |

Nom IUPAC |

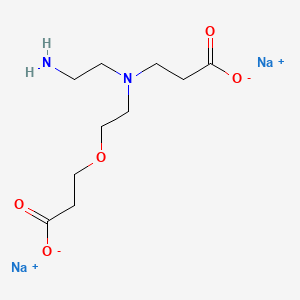

disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate |

InChI |

InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |

Clé InChI |

KJDVLQDNIBGVMR-UHFFFAOYSA-L |

SMILES |

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Autres numéros CAS |

68411-57-4 |

Synonymes |

eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts cocoamphodiproprionate disodium cocoamphodipropionate |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization for Disodium Cocoamphodipropionate

Chemical Pathways for Disodium Cocoamphodipropionate Synthesis

The production of this compound is a fascinating example of applied organic chemistry, transforming natural feedstocks into a high-performance surfactant. The primary route involves the reaction of fatty acids with an amine, followed by a carboxymethylation step that introduces the hydrophilic groups responsible for its surface-active properties.

Precursor Compounds and Raw Material Feedstocks (e.g., Fatty Acids, Imidazoline Derivatives)

The synthesis of this compound begins with the selection of appropriate raw materials. The hydrophobic "coco" part of the name indicates that the fatty acids used are derived from coconut oil. cosmileeurope.eugoogle.com These fatty acids are reacted with aminoethylethanolamine (AEEA) to form an intermediate. cir-safety.orgcir-safety.org

The reaction between the fatty acids and AEEA initially forms a fatty amidoamine. tandfonline.com This intermediate is then cyclized through dehydration, typically at elevated temperatures, to produce a substituted imidazoline. elsevier.esmst.dkresearchgate.net This imidazoline derivative is a key precursor in the synthesis of a variety of amphoteric surfactants. encyclopedia.pubjst.go.jp

The choice of fatty acid feedstock is crucial as it determines the final properties of the surfactant. Coconut oil provides a mixture of fatty acids, primarily lauric acid, myristic acid, and palmitic acid. This specific blend contributes to the desirable foaming and conditioning characteristics of the final product.

| Precursor Compound | Source/Type | Role in Synthesis |

| Coconut Fatty Acids | Vegetable Oil (Coconut Oil) cosmileeurope.eu | Provides the hydrophobic "tail" of the surfactant molecule. The specific fatty acid profile influences the final properties. |

| Aminoethylethanolamine (AEEA) | Synthetic Amine | Reacts with fatty acids to form the initial amidoamine and subsequently the imidazoline ring structure. cir-safety.orgcir-safety.org |

| Imidazoline Derivative | Intermediate Compound | Formed from the cyclization of the fatty amidoamine, it is the key reactive intermediate. encyclopedia.pubjst.go.jp |

| Sodium Acrylate | Carboxylating Agent | Reacts with the imidazoline derivative to introduce the propionate groups. scribd.com |

Reaction Mechanisms and Intermediates (e.g., Imidazoline Ring Opening)

The core of the synthesis is the transformation of the imidazoline intermediate. The traditional synthesis of amphoteric surfactants from imidazolines involves carboxymethylation using sodium chloroacetate. However, for this compound, a Michael addition reaction with an acrylate, such as sodium acrylate, is employed. scribd.com

The reaction proceeds via the ring-opening of the imidazoline. The nitrogen atom in the imidazoline ring acts as a nucleophile, attacking the double bond of the acrylate. This process can occur in a stepwise manner, with two moles of acrylate reacting per mole of the imidazoline derivative. scribd.com The hydrolysis of the imidazoline ring is a key step that facilitates the second addition of acrylate. scribd.com This two-step addition results in the formation of the dipropionate structure.

The reaction is typically carried out in an aqueous medium. The final product is a disodium salt, indicating that the carboxylic acid groups are neutralized, usually with a base like sodium hydroxide, to ensure water solubility and stability. cosmileeurope.eu

Process Engineering and Optimization Strategies

The industrial-scale production of surfactants like this compound requires careful consideration of process engineering and optimization to ensure efficiency, product quality, and cost-effectiveness.

Reactor Design and Process Variables in Surfactant Production

The synthesis of surfactants often involves multiphase reactions (gas-liquid or liquid-liquid) and can be highly exothermic. frontiersin.org Therefore, reactor design is critical for maintaining optimal reaction conditions and ensuring safety.

For the production of amphoteric surfactants, batch or semi-batch reactors are commonly used. frontiersin.org These "multipurpose" plants offer the flexibility to carry out the various reaction steps involved in the synthesis. Key process variables that must be carefully controlled include:

Temperature: Both the initial amidation/imidazoline formation and the subsequent propionylation are temperature-sensitive. elsevier.es

Pressure: While many steps are carried out at ambient pressure, some reactions may require vacuum or elevated pressure. cir-safety.org

Molar Ratios of Reactants: The stoichiometry of the fatty acid, amine, and acrylate must be precisely controlled to ensure the desired degree of reaction and minimize byproducts. elsevier.es

pH: Maintaining the correct pH is crucial, especially during the neutralization step, to obtain the final salt form. google.comgoogle.com

Yield Enhancement and Purity Control in Industrial Synthesis

Maximizing the yield of this compound while ensuring high purity is a primary goal of industrial synthesis. Impurities can arise from unreacted starting materials or the formation of side products.

Strategies for yield enhancement and purity control include:

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can significantly improve the conversion of reactants to the desired product. google.com

Catalyst Selection: While not always explicitly mentioned for this specific synthesis, the use of appropriate catalysts can accelerate reaction rates and improve selectivity.

Purification Techniques: After the reaction is complete, the product mixture may undergo purification steps such as filtration, extraction, and crystallization to remove impurities like unreacted fatty acids, AEEA, and byproducts. google.com For instance, amidoamine, a potential impurity, can be present if the initial cyclization to the imidazoline is incomplete. cir-safety.orgcir-safety.org

Process Control and Monitoring: Real-time monitoring of key process parameters allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality.

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pmarketresearch.comdataintelo.comnews-medical.net The synthesis of this compound is no exception, with efforts being made to develop more sustainable manufacturing processes. nih.gov

The twelve principles of green chemistry provide a framework for this endeavor. news-medical.netacs.org Key areas of focus in the context of this compound synthesis include:

Use of Renewable Feedstocks: The use of coconut oil-derived fatty acids is a prime example of utilizing a renewable, plant-based raw material. polimi.itrsc.orgwhiterose.ac.uk

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org The Michael addition reaction used in this synthesis is generally considered to have good atom economy.

Design for Energy Efficiency: Optimizing reaction conditions to be performed at ambient temperature and pressure where possible reduces energy consumption. news-medical.net

Waste Prevention: By improving reaction yields and selectivity, the generation of waste is minimized. acs.orgsnu.ac.kr This aligns with the first and most important principle of green chemistry.

Safer Solvents and Auxiliaries: The use of water as a solvent in the propionylation step is a green choice, avoiding the need for volatile organic solvents. google.com

The trend towards sustainability is driving innovation in the synthesis of surfactants, with a focus on creating high-performance ingredients that are both effective and environmentally responsible. nih.gov

Economic Considerations and Raw Material Supply Chain Dynamics in Surfactant Manufacturing

The manufacturing of this compound is intrinsically linked to the economic vitality and supply chain stability of the broader specialty and amphoteric surfactants market. Production costs, raw material availability, and global market trends are critical factors that influence its commercial viability and pricing.

Economic Landscape of Amphoteric Surfactants

The global market for amphoteric surfactants, the class to which this compound belongs, is experiencing steady growth. This expansion is largely driven by increasing consumer demand for mild, skin-friendly, and sustainable ingredients in personal care products like shampoos, facial cleansers, and baby care items. credenceresearch.com The market was valued at approximately USD 5.8 billion in 2024 and is projected to reach USD 7.1 billion by 2029, growing at a compound annual growth rate (CAGR) of 4.2%. marketsandmarkets.com Another forecast projects the market to grow from USD 5.81 billion in 2024 to USD 7.91 billion by 2032, registering a CAGR of 3.94%. credenceresearch.com

Despite this positive outlook, the market faces significant challenges, primarily the high cost and price volatility of raw materials. marketsandmarkets.comrootsanalysis.com These fluctuations directly impact production costs, squeezing profit margins for manufacturers and potentially leading to higher prices for consumers. yeserchem.com The competitive landscape is also a factor, with less expensive anionic and nonionic surfactants sometimes being favored by manufacturers looking to reduce costs. marketsandmarkets.com

The Asia-Pacific region, particularly China and India, dominates the amphoteric surfactant market, accounting for over a quarter of global demand in 2019. factmr.com This dominance is attributed to rapid industrialization, a burgeoning middle class, and increased awareness of hygiene, which fuels demand for personal care and cleaning products. credenceresearch.comrootsanalysis.comfactmr.com North America and Europe are also significant markets, driven by strong consumer preference for high-performance, eco-friendly, and mild products. credenceresearch.commarketreportanalytics.com

| Forecast Period | Starting Value (2024) | Projected Value | CAGR | Source |

|---|---|---|---|---|

| 2024-2029 | $5.8 billion | $7.1 billion (by 2029) | 4.2% | marketsandmarkets.com |

| 2024-2032 | $5.81 billion | $7.91 billion (by 2032) | 3.94% | credenceresearch.com |

| 2025-2035 | $5.31 billion (2025) | $9.93 billion (by 2035) | 6.45% | rootsanalysis.com |

Raw Material Supply Chain

The synthesis of this compound relies on two primary raw material streams: oleochemicals derived from coconut oil and petrochemicals such as acrylic acid derivatives. The supply chains for these materials are complex and subject to distinct market forces.

Coconut Oil Derivatives: The "coco" portion of the compound's name indicates its origin from coconut oil. Fatty acids from coconut oil provide the hydrophobic (water-repelling) tail of the surfactant molecule. scientificspectator.comgminsights.com The supply chain for coconut oil is agricultural and concentrated in tropical regions, with the Philippines, Indonesia, and India being major producers. procurementresource.comcoconutcommunity.org

The price of coconut oil and its derivatives, like lauric acid, is notoriously volatile. gminsights.com Factors influencing this volatility include:

Climatic Conditions: Adverse weather events such as typhoons and droughts in key growing regions can significantly reduce coconut harvests, leading to supply shortages and price spikes. procurementresource.com

Global Demand: Robust demand from the food, personal care, and industrial sectors competes for the available supply. coconutcommunity.org The increasing consumer preference for bio-based and natural ingredients has further bolstered demand for coconut-derived products. gminsights.comfuturemarketinsights.com

| Raw Material | Time Period | Price Point | Influencing Factors | Source |

|---|---|---|---|---|

| Crude Coconut Oil | Dec 2024 (Indonesia) | ~ $1,125 / MT | Supply constraints, strong export demand. | procurementresource.com |

| Crude Coconut Oil | H1 2025 (Forecast) | $1,900 - $2,050 / MT | Tightening global supplies, robust demand. | coconutcommunity.org |

| Propylene (Feedstock for Acrylic Acid) | Early 2024 | ~28% surge | Inconsistent petrochemical supply chains. | globalgrowthinsights.com |

| This compound | 2024 (India) | ₹ 290 / Kg (~$3.47/Kg) | Local manufacturing and market conditions. | indiamart.comindiamart.com |

Acrylic Acid Derivatives: The propionate portion of the molecule is derived from acrylic acid, a petrochemical. Acrylic acid is primarily produced through the oxidation of propylene, a byproduct of crude oil refining. prismaneconsulting.comchemtradeasia.in Therefore, its supply chain is tied to the oil and gas industry.

Key dynamics in the acrylic acid supply chain include:

Crude Oil Price Volatility: As a petroleum derivative, the price of propylene and, consequently, acrylic acid is subject to the fluctuations and geopolitical instability of the global oil market. prismaneconsulting.comgiiresearch.comglobenewswire.com

Production Capacity and Disruptions: The availability of acrylic acid is dependent on the operational capacity of petrochemical plants. globalgrowthinsights.com Supply chain disruptions, whether from maintenance shutdowns or geopolitical events, can lead to shortages and price increases. globalgrowthinsights.comglobenewswire.com

Regional Demand: The Asia-Pacific region is the largest and fastest-growing market for acrylic acid, driven by its use in paints, coatings, adhesives, and superabsorbent polymers for hygiene products. prismaneconsulting.comglobenewswire.com This high demand can tighten supply for other applications, including surfactant manufacturing.

The dual-origin nature of this compound's raw materials presents a unique challenge for manufacturers, who must navigate the distinct volatilities of both agricultural and petrochemical markets to manage costs and ensure a stable supply. uu.nl

Advanced Spectroscopic and Chromatographic Characterization of Disodium Cocoamphodipropionate

Analytical Techniques for Structural Elucidation

The determination of the intricate molecular architecture of Disodium Cocoamphodipropionate relies on a combination of powerful analytical techniques. These methods provide detailed information about its structural components, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

¹H NMR spectra can confirm the presence of the fatty acid chains derived from coconut oil through signals corresponding to the long alkyl chains. Specific resonances can be assigned to the methylene (-(CH₂)n-) and terminal methyl (-CH₃) protons. Additionally, signals corresponding to the protons in the propionate groups and the amino linkage are key identifiers.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. dntb.gov.ua The carbonyl carbons of the propionate groups, the carbons in the alkyl chains, and the carbons adjacent to the nitrogen atom all exhibit characteristic chemical shifts. The complexity of the spectrum often reflects the mixture of different fatty acid chain lengths (e.g., C8, C10, C12, C14) originating from the coconut oil source. scientificspectator.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to establish the connectivity between different parts of the molecule, confirming the di-substitution pattern and the linkage between the coconut alkyl group and the aminodipropionate moiety.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in this compound Note: Exact chemical shifts can vary based on solvent and specific molecular environment.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alkyl Chain (-CH₃) | ~0.9 | ~14 |

| Alkyl Chain (-(CH₂)n-) | ~1.2-1.6 | ~22-32 |

| Methylene adjacent to N | ~2.5-3.0 | ~50-60 |

| Methylene in propionate (-CH₂CH₂COO⁻) | ~2.4-2.8 | ~35-45 |

| Carbonyl (C=O) | - | ~175-180 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the fragmentation patterns of this compound. msu.edu Due to the surfactant's non-volatile nature, soft ionization techniques like Electrospray Ionization (ESI) are typically employed, often coupled with liquid chromatography (LC-MS). alfachemic.comwikipedia.org

The mass spectrum of this compound will not show a single molecular ion peak, but rather a distribution of peaks corresponding to the different fatty acid chain lengths present in the coconut oil feedstock. For example, molecules containing lauryl (C12), myristyl (C14), and other alkyl groups will each produce a distinct molecular ion.

Fragmentation analysis (MS/MS) provides deeper structural insights. uvsq.fr By inducing fragmentation of the parent ions, characteristic daughter ions can be observed. Common fragmentation pathways include the loss of the carboxylate groups and cleavage of the C-N bond, which helps to confirm the identity of both the fatty alkyl portion and the aminodipropionate headgroup. This detailed analysis is vital for confirming the structure and identifying potential impurities or by-products from the synthesis process. nih.gov

Table 2: Predicted Molecular Ion [M-2Na+2H]⁺ m/z for Major Components of this compound

| Fatty Acid Precursor | Alkyl Chain | Chemical Formula of Acid | Predicted m/z [M-2Na+2H]⁺ |

| Caprylic Acid | C8 | C₁₄H₂₇NO₄ | 273.19 |

| Capric Acid | C10 | C₁₆H₃₁NO₄ | 301.22 |

| Lauric Acid | C12 | C₁₈H₃₅NO₄ | 329.25 |

| Myristic Acid | C14 | C₂₀H₃₉NO₄ | 357.28 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. alwsci.comdntb.gov.ua For this compound, these methods quickly confirm its key structural features.

Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for this purpose. alwsci.com The FTIR spectrum of this compound will show characteristic absorption bands. A strong, broad band in the region of 1570-1620 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate (COO⁻) groups. The C-H stretching vibrations of the long alkyl chains from the coconut oil are observed as strong peaks between 2850 and 2960 cm⁻¹. uantwerpen.be The presence of the amide linkage, if the starting material is a fatty amide, would show a characteristic C=O stretch around 1650 cm⁻¹. uantwerpen.beresearchgate.net

Raman spectroscopy provides complementary information and can be particularly useful for observing the C-C backbone vibrations of the alkyl chains. The combination of IR and Raman data provides a comprehensive fingerprint of the functional groups, which is essential for quality control and structural verification. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, sharp peaks |

| C=O Stretch (Carboxylate) | 1570 - 1620 | Strong, broad absorption |

| C-N Stretch | 1000 - 1250 | Moderate absorption |

| O-H Stretch (if hydrated) | 3200 - 3600 | Broad absorption |

Quantitative Analysis and Purity Assessment

Ensuring the quality and consistency of a commercial surfactant like this compound requires robust quantitative analytical methods. Chromatography is the cornerstone for assessing the purity and compositional makeup of this complex mixture.

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying the components of complex surfactant mixtures. alfachemic.comthermofisher.com For an amphoteric surfactant like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. bch.ro

In a typical RP-HPLC setup, a C18 column is used with a gradient elution program, often involving a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile). researchgate.net This allows for the separation of the different homologues based on the length of their fatty alkyl chains.

Detection can be challenging as this compound lacks a strong UV chromophore. thermofisher.com Therefore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often employed. thermofisher.comresearchgate.net Mass spectrometry (LC-MS) is also a powerful detection method that provides both quantification and identification. alfachemic.com The resulting chromatogram will show a series of peaks, each corresponding to a different alkyl chain length, allowing for the determination of the compositional profile of the surfactant. This is critical for ensuring batch-to-batch consistency.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 x 3.0 mm, 3 µm) bch.ro |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min bch.ro |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) alfachemic.comthermofisher.com |

Gas Chromatography (GC) for Volatile Component Detection

While this compound itself is not volatile, Gas Chromatography (GC) is an essential tool for detecting and quantifying volatile impurities that may be present from the raw materials or as by-products of the manufacturing process. nih.gov These can include residual solvents or unreacted starting materials.

Often, a headspace sampling technique is combined with GC (HS-GC) to analyze for highly volatile compounds. For less volatile impurities, derivatization may be required to make them suitable for GC analysis. alwsci.com For instance, residual fatty acids could be esterified to form their more volatile methyl esters (FAMEs) for analysis. orientjchem.org The coupling of GC with a mass spectrometer (GC-MS) allows for the definitive identification of any detected impurities. nih.govnih.gov This is crucial for ensuring the purity of the final product and for identifying potential contaminants like 1,4-dioxane, which can be a by-product in the synthesis of related ethoxylated surfactants. nih.govresearchgate.net

Table 5: Potential Volatile Components Analyzed by GC in this compound Samples

| Analyte | Potential Origin | Analytical Method |

| Residual Solvents (e.g., Methanol) | Synthesis Process | HS-GC-FID/MS |

| Unreacted Fatty Acids | Raw Materials | GC-FID/MS after derivatization |

| 1,4-Dioxane | Process Contaminant | HS-GC-MS nih.gov |

Physicochemical Behavior and Mechanistic Investigations of Disodium Cocoamphodipropionate in Complex Systems

Interfacial Science and Surface Activity

The performance of Disodium Cocoamphodipropionate as a surfactant is fundamentally linked to its behavior at interfaces, such as the boundary between air and water or oil and water. pageplace.de Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, drives its accumulation at these interfaces, leading to significant changes in the system's physical properties.

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

A key characteristic of any surfactant is its ability to self-assemble into aggregates known as micelles. In aqueous solutions, this process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com Below the CMC, surfactant molecules, or monomers, exist individually in the solution and also adsorb at interfaces. wikipedia.org As the concentration increases to the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles. wikipedia.orgkruss-scientific.com This is a spontaneous process driven by the need to minimize the unfavorable interaction between the hydrophobic tails of the surfactant and the surrounding water molecules.

Table 1: Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Effect on CMC |

| Surfactant Structure | Increasing the length of the hydrophobic tail or decreasing the size of the hydrophilic head group generally lowers the CMC. |

| Temperature | The effect can be complex; often, the CMC will first decrease and then increase as temperature rises. |

| Electrolytes (Salts) | The addition of electrolytes typically lowers the CMC of ionic surfactants by reducing the repulsion between the charged head groups. |

| Additives/Co-solvents | Polar organic compounds, like alcohols, can reduce the CMC by being incorporated into the micelle structure. |

This table provides a generalized overview of factors affecting the CMC of surfactants.

Surface Tension Reduction and Adsorption at Interfaces

A primary function of surfactants is to reduce the surface tension of a liquid. pageplace.de this compound effectively lowers the surface tension of water. atamankimya.com This is achieved through the adsorption of its amphiphilic molecules at the liquid-air interface. The hydrophobic coconut-oil-derived tails orient themselves away from the water phase, while the hydrophilic head groups remain in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, resulting in a decrease in surface tension. This property is fundamental to the wetting, foaming, and detergency characteristics of the surfactant. atamankimya.com

Interfacial Rheology and Film Formation Properties

Interfacial rheology is the study of the flow and deformation properties of the interfacial layer between two immiscible fluids. rheologylab.com These properties are crucial for understanding the stability of systems like foams and emulsions, where this compound is frequently used. univarsolutions.comepo.org When surfactants adsorb at an interface, they can form a film with specific viscoelastic properties. The strength and elasticity of this film are vital for preventing the coalescence of bubbles in a foam or droplets in an emulsion. kruss-scientific.com

This compound is known to be an effective foam booster, which suggests that it contributes positively to the properties of the interfacial film. specialchem.comunivarsolutions.com It improves foam quality by increasing its volume and stability. The formation of a stable, resilient film at the air-water interface is responsible for this effect. While specific quantitative data on the interfacial rheology of this compound is limited, its performance as a foam stabilizer in formulations points to its ability to create robust interfacial films. chemagent.suhawaii.edu

Solution Chemistry and Interactions

The utility of this compound in complex formulations is also determined by its behavior within the bulk solution, including its stability under various conditions and its interactions with other components.

Hydrolytic Stability Across pH Ranges

This compound exhibits excellent stability across a broad pH range. colonialchem.comatamanchemicals.com This robust hydrolytic stability makes it a versatile ingredient for a wide array of applications, from acidic to alkaline cleaning products. univarsolutions.comcolonialchem.com Its chemical structure allows it to maintain its surface-active properties in both acidic and alkaline environments. For instance, the closely related compound Disodium Cocoamphodiacetate is reported to be stable in a pH range of 2 to 13. atamankimya.com Commercial grades of this compound are often supplied in solutions with a pH between 8.5 and 10.5. makingcosmetics.com

Table 2: Reported pH Stability and Product pH for this compound and Related Compounds

| Compound | Reported pH Stability / Product pH | Source(s) |

| This compound | Broad pH range stability | colonialchem.comatamanchemicals.com |

| This compound (Product) | pH 9 - 10 | univarsolutions.com |

| This compound (Product) | pH 8.5 - 10.5 | makingcosmetics.com |

| Disodium Cocoamphodiacetate (Related Compound) | Stable in pH range 2-13 | atamankimya.com |

Compatibilities and Synergistic Interactions with Other Surfactant Classes (Anionic, Nonionic, Cationic)

A significant advantage of this compound is its compatibility with all classes of surfactants: anionic, nonionic, and cationic. atamankimya.comcolonialchem.com This allows formulators great flexibility in creating complex systems that leverage the properties of different surfactant types.

Nonionic Surfactants: It demonstrates excellent hydrotropic and coupling capabilities. A hydrotrope is a substance that enhances the solubility of sparingly soluble compounds in water. This compound is particularly effective at coupling nonionic surfactants into formulations with high electrolyte concentrations, where they might otherwise become insoluble. colonialchem.com

Cationic Surfactants: As an amphoteric surfactant, it is compatible with cationic surfactants. This allows it to be used in conditioning shampoos and other products where the deposition of cationic conditioning agents is desired. colonialchem.com Its ability to couple cationic agents into anionic-based systems is a notable benefit. colonialchem.com

Influence of Electrolytes on Solubilization and Solution Structure

This compound exhibits remarkable tolerance and compatibility within high-electrolyte and alkaline formulations. alfa-chemistry.cominci.guide This characteristic is pivotal for its function in complex chemical systems, where the presence of salts can often compromise the stability and performance of other surfactants. Research indicates that this compound is particularly effective at integrating nonionic surfactants into concentrated electrolyte solutions. alfa-chemistry.comresearch-solution.com This capability stems from its amphoteric nature and molecular structure, which allow it to maintain solubility and surface activity even in harsh chemical environments.

The compound's primary role in such systems is to enhance the solubilization of other, less-tolerant surfactants and components. alfa-chemistry.cominci.guide It effectively prevents salting-out effects, where high concentrations of electrolytes would typically cause organic components to precipitate out of the solution. This makes it an invaluable ingredient in heavy-duty industrial and household cleaners that require high levels of builders and alkalis. alfa-chemistry.com

Table 1: Compatibility of this compound with Common Electrolytes and Alkalis

| Electrolyte/Alkali | Compatibility/Function | Source(s) |

| Sodium Hydroxide (NaOH) | High tolerance; enables stable concentrates. | alfa-chemistry.cominci.guide |

| Potassium Hydroxide (KOH) | High tolerance; enables stable concentrates. | alfa-chemistry.cominci.guide |

| Metasilicates | Compatible in high concentrations. | alfa-chemistry.cominci.guide |

| Liquid Silicates | Compatible in high concentrations. | alfa-chemistry.cominci.guide |

| Tetrapotassium Pyrophosphate (TKPP) | Allows for the inclusion of phosphates in stable formulations. | alfa-chemistry.cominci.guide |

Hydrotropism Mechanisms and Applications in Concentrated Formulations

This compound is recognized as a potent hydrotrope, a substance that enhances the aqueous solubility of poorly soluble organic compounds. alfa-chemistry.compaulaschoice.co.uk This function is critical in the design of concentrated formulations, where it allows for higher active ingredient loads without sacrificing product stability. The mechanism of hydrotropy for this compound involves its ability to "couple" or integrate other organic molecules, such as surfactants like linear alkyl benzene sulfonate, into the aqueous phase of a concentrated detergent. alfa-chemistry.cominci.guide

Unlike traditional surfactants that form well-defined micelles above a critical concentration, hydrotropes like this compound are thought to operate through a more cooperative and less structured aggregation mechanism. This allows them to increase the solubility of other components without necessarily forming large, ordered micellar structures. This property is particularly advantageous in creating highly stable liquid detergent concentrates. alfa-chemistry.com

In many systems, this compound has been shown to be a more efficient hydrotrope than other commonly used substances, such as sodium xylene sulfonate. inci.guide Reports suggest that significantly less this compound may be required to achieve the same solubilizing effect, offering formulation efficiency and potential cost benefits. alfa-chemistry.cominci.guide Its applications are widespread in liquid detergents and various household and industrial cleaners where high concentrations of active ingredients are desired. alfa-chemistry.com

Table 2: Hydrotropic Performance Comparison

| Hydrotrope | Relative Efficiency | Application | Source(s) |

| This compound | High; often requires less quantity (e.g., 25-50% of the amount of SXS). | Concentrated liquid detergents, industrial cleaners. | alfa-chemistry.cominci.guide |

| Sodium Xylene Sulfonate (SXS) | Standard; often used as a benchmark. | Various cleaning formulations. | alfa-chemistry.cominci.guide |

Colloidal Systems: Emulsions, Foams, and Dispersions

Emulsification Efficiency and Emulsion Stability Mechanisms

This compound is an effective emulsifying agent, facilitating the dispersion of one immiscible liquid into another, such as oil in water. alfa-chemistry.comverdantspecialty.com Its efficiency is rooted in its amphiphilic molecular structure, which contains both a hydrophobic "coco" alkyl tail and a hydrophilic head with two carboxylate groups. This structure allows the molecule to position itself at the oil-water interface, reducing the interfacial tension that naturally resists the mixing of the two phases. scielo.org

The reduction in interfacial tension allows for the creation of smaller droplets with less energy input, leading to finer and more uniform emulsions. scielo.org Beyond initial formation, this compound contributes to emulsion stability. chanhtuoi.com It forms a protective film around the dispersed droplets, creating a barrier that prevents them from coalescing and separating over time. This stabilization can be attributed to electrostatic repulsion between the charged head groups of the surfactant molecules adsorbed on the surface of different droplets.

The stability of emulsions formulated with this compound is a key attribute, making it valuable in personal care products like lotions and creams, as well as in industrial applications requiring stable mixtures of oil and water-based components.

Table 3: Factors in Emulsification Efficiency

| Factor | Influence on Emulsion | Mechanism | Source(s) |

| Surfactant Concentration | Increased efficiency up to a point. | Lower interfacial tension; greater surface coverage of droplets. | scielo.org |

| Energy Input (Stirring) | Smaller droplet size. | Overcomes surface tension to break up the dispersed phase. | scielo.org |

| Formulation (HLD) | Optimal efficiency near zero HLD (Hydrophilic-Lipophilic Deviation). | Balances surfactant affinity for oil and water phases, though this is a general principle. | scielo.org |

| Droplet Coalescence | Decreased stability. | This compound creates a barrier to hinder this process. | scielo.org |

Foaming Characteristics: Foam Volume, Stability, and Texture

This compound is known for its exceptional foaming properties, contributing to foam volume, stability, and a desirable texture. alfa-chemistry.cominci.guide As a surfactant, it reduces the surface tension of water, allowing air to be more easily incorporated, thus generating a high volume of foam. This is a sought-after characteristic in products like shampoos, body washes, and facial cleansers. specialchem.com

Beyond just creating foam, it is particularly noted for enhancing foam stability. atamankimya.com It helps to create a resilient foam structure that does not collapse quickly. This is achieved by increasing the surface viscosity of the liquid film surrounding the air bubbles in the foam, which slows down the drainage of liquid from the foam structure and reinforces the bubble walls. atamanchemicals.comatamanchemicals.com The result is a longer-lasting, denser, and more luxurious-feeling foam.

Table 4: Foaming Profile of this compound

| Foam Characteristic | Performance | Mechanism | Source(s) |

| Foam Volume | High | Reduces surface tension, allowing air incorporation. | alfa-chemistry.comatamankimya.com |

| Foam Stability | Excellent; long-lasting | Increases surface viscosity of the bubble film, preventing collapse. | atamankimya.comatamanchemicals.comatamanchemicals.com |

| Foam Texture | Creamy, dense | Contributes to a richer feel. | atamankimya.com |

| Foam Boosting | Effective | Enhances the foaming capacity of other surfactants in a blend. | paulaschoice.co.uk |

Dispersing Capabilities and Particulate Stabilization

This compound functions as an effective dispersing agent, capable of creating and maintaining stable dispersions of solid particles within a liquid medium. alfa-chemistry.cominci.guide This property is crucial in formulations such as exfoliating cleansers, liquid abrasives, and certain industrial products where solid components must remain evenly suspended.

The primary mechanism for this stabilization is electrostatic. googleapis.comspecialchem.com The surfactant molecules adsorb onto the surface of the solid particles. The charged hydrophilic heads are oriented towards the aqueous phase, imparting a net electrical charge to the particle surfaces. This creates a repulsive force between the particles, preventing them from flocculating, or clumping together, and settling out of the suspension. specialchem.com

Table 5: Particulate Stabilization Applications

| Application | Function of Dispersant | Mechanism | Source(s) |

| Industrial Abrasive Cleaners | Suspends abrasive particles. | Electrostatic repulsion prevents settling. | googleapis.com |

| Exfoliating Personal Care Products | Keeps scrub agents evenly distributed. | Adsorption onto particle surfaces creates a stabilizing layer. | specialchem.com |

| Pigment Dispersions | Prevents pigment agglomeration. | Electrostatic stabilization ensures uniform color and consistency. | googleapis.comspecialchem.com |

Structure-Activity Relationship Studies and Molecular Modeling

The functional versatility of this compound is a direct result of its specific molecular structure. Structure-activity relationship (SAR) studies, which correlate chemical structure with functional properties, reveal how its distinct components contribute to its performance.

The molecule is fundamentally amphiphilic, possessing:

A Hydrophobic Tail: This consists of "coco" alkyl chains derived from coconut oil. specialchem.com The length and nature of this fatty tail are primary determinants of its surface activity, influencing how strongly it adsorbs at interfaces and its effectiveness in solubilizing oils.

A Hydrophilic Head: The head group is complex, containing an imidazoline-derived structure with two carboxylate (-(CH₂)₂COO⁻Na⁺) groups. nih.gov These anionic groups confer high water solubility and are key to its performance in high electrolyte solutions and its hydrotropic effects. The presence of two carboxylate groups, as opposed to one in related compounds, enhances its charge density and interaction with water and ions, contributing to its stability and mildness. The tertiary amine within the structure provides a cationic character at low pH, making it truly amphoteric.

While specific molecular modeling and dynamic simulation studies for this compound are not widely published in the available literature, such computational tools are generally used to investigate surfactants. nih.gov Molecular modeling could predict how the molecule orients itself at an oil-water or air-water interface, providing insights into the stability of the emulsions and foams it forms. It could also be used to simulate its aggregation behavior in the presence of various electrolytes, helping to elucidate the precise mechanisms of its hydrotropic and solubilizing actions. Such studies would offer a molecular-level understanding of why its specific combination of a fatty tail and a dicarboxylate head group leads to its unique and valuable physicochemical properties. nih.govresearchgate.net

Correlation of Molecular Structure with Functional Performance

The functional performance of this compound is intrinsically linked to its amphoteric molecular architecture. This structure consists of a hydrophobic component derived from coconut oil fatty acids and a hydrophilic head group containing both anionic and cationic centers. colab.wsrsc.org The "coco" designation indicates that the hydrophobic tail is not a single alkyl chain length but rather a mixture of fatty acid chains, primarily C12 (lauric acid) and C14 (myristic acid), reflecting its natural origin. cir-safety.orgatamanchemicals.com This variability in the hydrophobic tail contributes to its broad efficacy in various formulations.

The hydrophilic portion of the molecule is characterized by a substituted imidazoline ring that is opened during synthesis to form a linear amine structure. cir-safety.org This head group contains two carboxylate (-COO⁻) groups, which are anionic, and a tertiary amine group that can be protonated to become cationic at lower pH values. colab.wsresearchgate.net This dual-charge capability is the hallmark of its amphoteric nature. atamanchemicals.comatamanchemicals.com

The key functional properties of this compound—such as its mildness, foaming characteristics, and hydrotropic effects—are a direct result of this molecular composition.

Mildness and Irritation Mitigation: The presence of both positive and negative charges in the hydrophilic head group leads to a larger, more complex polar region compared to single-charge surfactants. This structure is believed to reduce the surfactant's ability to penetrate the stratum corneum of the skin, resulting in lower irritation potential. surfactant.top Consequently, it is often used in gentle cleansing products, including those for babies. inci.guide Furthermore, it can mitigate the irritation potential of other, harsher surfactants (like sulfates) when used in combination. surfactant.topinci.guide

Foaming and Cleansing: The hydrophobic coconut-derived tail provides the necessary surface activity to reduce the surface tension of water, which is fundamental for cleansing and foam generation. cosmileeurope.eu The molecule orients itself at the air-water interface, stabilizing foam bubbles. Its ability to function effectively across a range of pH values and in the presence of hard water makes it a robust foaming agent and detergent in shampoos, body washes, and industrial cleaners. atamanchemicals.comsurfactant.top

Hydrotropic and Solubilizing Effects: A unique feature of this compound is its function as a hydrotrope. A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. The structure of this compound, with its two carboxylate groups and flexible hydrophilic head, allows it to increase the solubility of other surfactants and components, especially in high-electrolyte or high-alkaline formulations. inci.guidealfa-chemistry.com This makes it invaluable for creating stable, concentrated liquid detergent products. inci.guide This capability is significantly greater than that of other common hydrotropes like sodium xylene sulfonate. inci.guide

The relationship between the molecular structure and the resulting functional properties is summarized in the table below.

Table 1: Correlation of this compound's Molecular Structure with its Functional Properties

| Structural Component | Chemical Feature | Resulting Functional Performance | References |

|---|---|---|---|

| Hydrophobic Tail | Coconut-derived alkyl chains (mixture, typically C12-C14) | Provides surface activity, enables reduction of surface tension, essential for detergency and emulsification. | colab.wsrsc.orgatamanchemicals.com |

| Hydrophilic Head | Two carboxylate (-CH₂CH₂COO⁻) groups | Confers anionic character, contributes to water solubility, and provides two points of hydration, enhancing its hydrotropic capabilities. | colab.wsinci.guide |

| Hydrophilic Head | Substituted tertiary amine | Can be protonated to confer cationic character at acidic pH, making the molecule amphoteric. Contributes to mildness and conditioning effects on hair and skin. | colab.wsresearchgate.netcosmileeurope.eu |

Computational Chemistry and Molecular Dynamics Simulations of Interfacial Behavior

While direct experimental investigation provides macroscopic performance data, a deeper, molecular-level understanding of how this compound behaves in complex systems can be achieved through computational chemistry. nextmol.com Specifically, molecular dynamics (MD) simulations offer a powerful tool to investigate the interfacial behavior of surfactants. acs.orgnih.gov MD simulations model the positions and movements of individual atoms over time, providing insights into molecular organization and interactions that are difficult to observe experimentally. nextmol.comnih.gov

For an amphoteric surfactant like this compound, MD simulations can elucidate its behavior at critical interfaces, such as the oil-water interface in an emulsion or the air-water interface in a foam. The simulations can predict how the molecules arrange themselves, the density of the interfacial film they create, and the nature of their interactions with water, oil, and other formulation components. nih.govmdpi.com

Key parameters that can be analyzed from MD simulations to understand interfacial behavior include:

Interfacial Thickness (IFT): Simulations can calculate the thickness of the layer formed by the surfactant molecules at the interface. acs.orgmdpi.com A thicker, more densely packed interfacial film often correlates with greater emulsion or foam stability.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding one atom or molecule at a certain distance from another. acs.org This analysis can reveal how water molecules structure themselves around the hydrophilic head groups or how the hydrophobic tails interact with oil molecules, providing details on hydration and solvency.

Order Parameters: This metric quantifies the alignment and orientation of the surfactant's alkyl tails. mdpi.com It helps to understand how ordered or disordered the hydrophobic chains are at the interface, which affects the fluidity and rigidity of the interfacial film.

Hydrogen Bonding: The number and duration of hydrogen bonds formed between the surfactant's hydrophilic groups (especially the carboxylates) and water molecules can be quantified. acs.orgresearchgate.net This is a direct measure of the head group's hydration, which is crucial for its solubility and stability at the interface.

Although specific MD simulation studies exclusively focused on this compound are not widely available in published literature, the methodology has been successfully applied to other amphoteric and mixed surfactant systems. acs.orgresearchgate.netacs.org Such studies provide a framework for how a computational investigation of this compound would proceed. A hypothetical simulation would model the surfactant molecules in a box containing both water and an oil phase (e.g., a representative hydrocarbon) to observe their self-assembly at the interface and quantify the resulting properties.

Table 2: Conceptual Framework for a Molecular Dynamics (MD) Simulation of this compound at an Oil-Water Interface

| Simulation Input / Parameter | Description | Predicted Output / Insight |

|---|---|---|

| System Composition | A defined number of this compound, water, and oil (e.g., dodecane) molecules in a simulation box. | Spontaneous aggregation of surfactant at the oil-water interface. |

| Force Field | A set of equations and parameters (e.g., OPLS, CHARMM) that defines the potential energy and forces between atoms. chemrxiv.org | Accurate representation of intermolecular interactions (van der Waals, electrostatic). |

| Thermodynamic Conditions | Defined temperature and pressure (e.g., 298 K, 1 atm) to mimic relevant conditions. acs.org | Behavior of the system under specific environmental conditions. |

| Simulation Time | The duration of the simulation, typically in nanoseconds, which must be long enough to observe equilibrium behavior. nih.gov | The equilibrium structure and dynamics of the interfacial layer. |

| Analysis of Trajectory | Post-processing of the atomic coordinates over time. | Quantitative data on interfacial thickness, molecular orientation (order parameter), density profiles, and specific interactions like hydrogen bonding. acs.orgmdpi.com |

By applying these computational techniques, researchers can build a bottom-up, mechanistic understanding that connects the molecular structure of this compound to its macroscopic functional performance in complex formulations.

Industrial and Technical Applications of Disodium Cocoamphodipropionate: Functional Roles and Performance Optimization

Detergent and Cleaning Formulations

Performance in Hard Surface Cleaners and Degreasers

In hard surface cleaning and degreasing applications, Disodium Cocoamphodipropionate demonstrates significant utility. It is incorporated into a variety of products, including all-purpose cleaners, bathroom cleaners, floor cleaners, and heavy-duty degreasers. ulprospector.comewg.orgdirectsupply.com Its primary role is to reduce the surface tension between the cleaning solution and the soiled surface, allowing for the effective lifting and removal of dirt, grease, and grime. atamanchemicals.comatamanchemicals.com

A key advantage of this compound is its exceptional stability and performance in highly alkaline and electrolyte-dense formulations, which are common in industrial-strength cleaners. inci.guideverdantspecialty.com It acts as a hydrotrope, a substance that enhances the solubility of other, less soluble surfactants (like nonionics) in concentrated electrolyte solutions. alfa-chemistry.comcolonialchem.com This coupling ability allows for the creation of stable, concentrated liquid detergents containing ingredients such as sodium hydroxide, potassium hydroxide, and silicates. alfa-chemistry.cominci.guide In many systems, significantly less this compound is required to achieve this effect compared to other common hydrotropes like sodium xylene sulfonate. inci.guide

It also contributes to foam generation and stability, which can be beneficial for cleaning vertical surfaces by increasing the contact time of the cleaner. verdantspecialty.com Its functions in these applications include acting as a secondary surfactant, foam booster, and viscosity builder. univarsolutions.comknowde.com

Functional Roles of this compound in Hard Surface Cleaners

| Functional Role | Description | Application Benefit |

| Surfactant | Reduces surface tension, enabling water to mix with oil and dirt for easier removal. atamanchemicals.com | Effective cleaning and soil removal from various hard surfaces. directsupply.com |

| Hydrotrope | Solubilizes other surfactants and components in high-electrolyte and alkaline solutions. alfa-chemistry.cominci.guide | Enables stable, concentrated formulations for heavy-duty cleaners. verdantspecialty.comcolonialchem.com |

| Foam Booster | Enhances the volume and stability of foam in cleaning formulations. univarsolutions.comverdantspecialty.com | Improves cling and contact time on vertical surfaces, enhancing cleaning efficiency. verdantspecialty.com |

| Degreaser | Effectively cuts through and emulsifies fatty and oily soils. ulprospector.comverdantspecialty.com | Powerful performance in kitchen, industrial, and automotive degreasing products. ulprospector.com |

| Viscosity Builder | Contributes to the desired thickness of liquid cleaning products. univarsolutions.comknowde.com | Optimizes product texture and handling for consumer and professional use. univarsolutions.com |

Applications in Laundry and Fabric Care Products (e.g., Textile Processing)

This compound is utilized in laundry detergents, particularly those formulated for delicate or hand-wash fabrics. ewg.org Its mildness and good detergency make it a suitable choice for gentle cleaning applications. atamanchemicals.com In the broader context of textile manufacturing and processing, amphoteric surfactants like this compound can be used for their wetting and cleaning properties. knowde.com They offer softness, smoothness, and antistatic properties for fabrics. njchm.com

Role in Automated Cleaning Systems (e.g., Automatic Dishwashing, Warewash)

The stability of this compound in harsh alkaline environments makes it a suitable component for automated cleaning systems like automatic dishwashing and warewashing. mst.dkverdantspecialty.com These systems often employ highly alkaline detergents to effectively remove tough food soils. google.com this compound's role as a hydrotrope is crucial in these formulations, as it helps to couple other surfactants and components into the concentrated detergent, ensuring a stable and effective product. knowde.comknowde.com One patent describes a two-in-one dishwasher detergent and rinse aid that includes this compound as a suitable amphoteric surfactant for improving rinsing performance. google.com

Specialized Industrial Processes

Beyond general cleaning, this compound is integral to several specialized industrial processes where its unique properties are leveraged for optimal performance.

Applications in Metalworking Fluids and Cleaners

This compound is incorporated into formulations for metalworking fluids and metal cleaners. univarsolutions.comverdantspecialty.com In these applications, it functions as a cleaning agent, an emulsifier to mix oils with water, and can also offer corrosion inhibition properties. verdantspecialty.comverdantspecialty.com It is used in cleaners for various metals, including aluminum. verdantspecialty.comverdantspecialty.com Its ability to function in high-electrolyte systems and its detergency make it effective for removing oils and soils from metal surfaces, which is a critical step before subsequent processing like painting or coating. verdantspecialty.com

Use in Paints, Coatings, and Pigment Dispersions

As a dispersing agent, this compound facilitates the even distribution of solid pigments within the liquid paint base. It helps wet the surface of pigment particles, allowing them to be more easily incorporated into the formulation. knowde.com This function is crucial for manufacturing high-quality paints where consistency and stability are paramount. knowde.com Furthermore, its compatibility with various other types of surfactants (anionic, cationic, and nonionic) makes it a versatile component in complex coating formulations. ulprospector.com It has been identified as a potential alternative to other surfactants, such as alkylphenol ethoxylates (APEs), in paint formulations. wa.gov In some applications, it is used in self-cleaning thin-film forming compositions. google.com

| Functional Property | Performance Benefit in Paints & Coatings |

| Pigment Wetting | Ensures rapid and uniform incorporation of pigment particles into the liquid base. |

| Dispersion | Prevents pigment particles from clumping together (flocculation), ensuring color consistency. knowde.com |

| Surface Tension Reduction | Improves the paint's ability to spread evenly over a surface. |

| Stabilization | Enhances the shelf-life of the paint by keeping solid components suspended. |

| Coupling Agent | Helps to solubilize and stabilize other components in the formulation. knowde.com |

Role in Agrochemistry and Oilfield Operations

Utility as a Wetting and Dispersing Agent in Agrochemical Formulations

In the field of agrochemistry, this compound serves as an effective wetting and dispersing agent in pesticide and herbicide formulations. atamankimya.comatamanchemicals.com Its surfactant properties are essential for enhancing the efficacy of active ingredients. When a pesticide is applied, the compound reduces the surface tension of the spray droplets, allowing them to spread more evenly across the waxy surface of a plant's leaves rather than beading up. This improved coverage ensures a greater uptake of the active ingredient by the target plant or pest. google.com

As a dispersing agent, it keeps the active ingredients, which are often solid particles, suspended uniformly within the liquid formulation. atamanchemicals.com This prevents settling and ensures that a consistent concentration of the pesticide is applied during use. Its stability in various conditions and compatibility with other formulation components make it a valuable adjuvant in modern agricultural products. knowde.comcolonialchem.com

| Attribute | Function in Agrochemicals | Research Finding |

| Wetting Agent | Reduces surface tension of spray solutions for better leaf coverage. | Enhances the spreading properties of herbicides and pesticides on plant surfaces. atamankimya.comatamanchemicals.com |

| Dispersing Agent | Maintains uniform suspension of solid active ingredients in liquid formulations. | Prevents settling of biocidal agents, ensuring consistent application. atamanchemicals.comgoogle.com |

| Adjuvant | Boosts the overall performance and biological efficacy of the primary active ingredient. | Used in combination with other surfactants to optimize pesticide compositions. google.com |

| Compatibility | Stable and effective when mixed with a wide range of active ingredients and other surfactants. | Can be used with anionic, cationic, and non-ionic surfactants. alfa-chemistry.com |

Applications in Enhanced Oil Recovery (EOR) and Drilling Fluids

This compound and similar amphoteric surfactants are valued in oilfield operations for their stability in harsh conditions, such as high temperatures and high salinity. These properties make them suitable for use in drilling fluids and for enhanced oil recovery (EOR) processes. research-solution.com In drilling operations, surfactants are added to drilling fluids to emulsify oils, suspend cuttings, and reduce friction. atamanchemicals.com

In EOR, the goal is to recover crude oil from a reservoir beyond what can be extracted through primary and secondary methods. Surfactant flooding is a key EOR technique where a surfactant solution is injected into the reservoir. The surfactant lowers the interfacial tension between the oil and the water, which helps to mobilize trapped oil droplets, allowing them to be swept toward production wells. google.com The stability of amphoteric surfactants like this compound in high-electrolyte environments is particularly advantageous for these applications. colonialchem.comalfa-chemistry.com They are also used in foam-assisted lift operations to help remove production fluids and improve the flow of hydrocarbons from a reservoir. google.com

| Application Area | Functional Role of Surfactant | Key Performance Characteristic |

| Drilling Fluids | Emulsifier, Dispersant, Friction Reducer | Stabilizes the fluid, suspends rock cuttings, and improves lubrication. atamanchemicals.comresearch-solution.com |

| Enhanced Oil Recovery (EOR) | Interfacial Tension Reducer | Mobilizes residual oil trapped in reservoir rock pores by lowering oil/water tension. google.com |

| Foam-Assisted Lift | Foaming Agent | Creates stable foam to lift and remove water and heavy hydrocarbons from gas and oil wells. google.com |

| General Oilfield | Corrosion Inhibitor | Can provide a degree of corrosion inhibition in certain formulations. atamanchemicals.com |

Material Science and Advanced Formulations

Incorporation into Polymer Systems and Composite Materials

In material science, this compound is incorporated into various polymer systems to modify their properties and performance. One notable application is its use as a component in reversibly gelling polymer network compositions. googleapis.com In such systems, the surfactant can help to disperse or suspend other materials, such as powders or lipophilic substances, throughout the polymer network. googleapis.com

It is also used in aqueous wax dispersions, where it functions as a stabilizing surfactant. google.com These dispersions are relevant in cosmetics and personal care but also have broader applications in creating water-resistant films or coatings on various substrates. google.com Its ability to interact with polymer chains and other formulation components makes it useful for creating stable, functional materials. For example, in hair styling products, it can act as a plasticizer for the resins used. knowde.com

Functional Ingredient in Technical Formulations (e.g., Oxidation Catalysis)

Beyond its primary role as a surfactant, this compound has been identified as a functional ingredient in specialized technical formulations. Research has indicated that it can function as an oxidation catalyst. cymitquimica.com Specifically, it has been shown to catalyze oxidation reactions when used in the presence of a magnesium salt. cymitquimica.com This catalytic activity opens up potential applications in industrial chemical synthesis where controlled oxidation is required. While this is a more niche application compared to its widespread use as a surfactant, it highlights the compound's chemical versatility.

Environmental Fate, Transport, and Ecotoxicological Assessment of Disodium Cocoamphodipropionate

Environmental Distribution and Persistence

The way a chemical moves and persists in the environment is governed by its physical and chemical properties, including its tendency to adsorb to solids and its potential to accumulate in living organisms.

Adsorption to soil and sediment particles can significantly affect the mobility of a chemical in the environment. nih.gov The organic carbon normalized partition coefficient (Koc) is a key parameter used to estimate this partitioning behavior. ecetoc.org Surfactants, due to their surface-active nature, tend to collect at interfaces, including the boundary between water and solid particles. eosca.eu

For disodium cocoamphodipropionate, it is expected to have a low potential for bioaccumulation, and information from similar substances suggests it is not likely to be mobile in soil due to adsorption. stobec.com The adsorption potential is an important factor, as it can reduce the concentration of the surfactant in the water column but increase its persistence in soil and sediment. nih.gov It is a common assumption in risk assessments that the fraction of a chemical adsorbed to soil or sludge will not undergo biodegradation, or will do so at a much slower rate. ecetoc.org

Table 2: Soil and Sediment Interaction Parameters

| Parameter | Value/Indication | Implication | Reference |

| Adsorption Potential (Koc) | Expected to be significant | Reduced mobility in soil | ecetoc.orgstobec.com |

| Mobility in Soil | Low | Tends to remain in soil/sediment | stobec.com |

The potential for a chemical to be transported in aquatic systems and to accumulate in the tissues of aquatic organisms is a major environmental concern. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss.

For this compound, the potential for bioaccumulation is considered to be low. maritimebeautyshop.com This is consistent with data for other amphoteric surfactants. cir-safety.org The tendency of surfactants to adsorb to suspended particles can be a major route for their transport into surface waters. nih.gov While in the water column, their bioavailability and potential for uptake by aquatic organisms are key considerations. The ecotoxicity of amphoteric surfactants to aquatic organisms like Daphnia magna has been studied, with EC50 values generally being higher than 5 mg/L, indicating lower toxicity compared to some other surfactant classes. nih.gov

Persistence in Various Environmental Compartments

This compound is not considered to be persistent, bioaccumulating, or toxic (PBT), nor is it considered to be very persistent and very bioaccumulating (vPvB). stobec.com It is readily biodegradable. alfa-chemistry.comresearchgate.net

At an environmental pH, the surfactant component exists as a sodium carboxylate, which leads to a predominant partitioning into the aquatic compartment with minimal adherence to organic matter. cir-safety.org Due to its expected low vapor pressure, volatilization is not a significant environmental pathway. cir-safety.org The substance has a high water solubility and a moderate lipophilic character. cir-safety.org The soil adsorption coefficient (Koc) has been estimated using the MCI method to be 1.103E+006 L/kg, with a log Koc of 6.043, indicating it is expected to have low mobility in soil. thegoodscentscompany.com

Ecotoxicity to Aquatic and Terrestrial Organisms

This compound is considered toxic to aquatic organisms. stobec.comeuropa.eu Based on a weight of evidence approach that considers all available acute aquatic toxicity data for fish, daphnia, and algae, it is classified as toxic to aquatic life, which corresponds to Acute Category 2 according to the Global Harmonized System (GHS/UN). europa.eu However, it is not classified for acute aquatic effects in Europe. europa.eu

Acute Toxicity:

Studies on the acute toxicity of C8-18 alkyl ampho-poly-beta-aminopropionate (AAPB), a category of which this compound is a member, have been conducted on various aquatic species. europa.eu

Fish: For freshwater fish, a 96-hour study on Zebra Fish (Danio rerio) determined the LC50 to be greater than 100 mg/L, suggesting it is not classified as hazardous under CLP classification criteria for acute fish toxicity. europa.eu Another study on Danio rerio with C12 AAPB under semi-static conditions for 96 hours showed an LC50 of >29.4 mg solids/L. europa.eu

Daphnia: A 48-hour study on Daphnia magna determined the EC50 for immobilization to be 8.1 mg/L. europa.eu This indicates the substance is likely to be hazardous to aquatic invertebrates. europa.eu

Algae: Eight valid acute algae studies have been conducted, seven with freshwater species (Desmodesmus subspicatus and Pseudokirchnerella subcapitata) and one with a marine species (Skeletonema costatum). europa.eu The 72-hour ErC50 values for freshwater algae ranged from 1.5 to >334 mg a.i./L. europa.eu For the marine alga Skeletonema costatum, the 72-hour ErC50 was 0.97 mg a.i./L. europa.eu Another study found the 72-hour ErC50 for Desmodesmus subspicatus to be 34.1 mg/L. europa.eu

Chronic Toxicity:

Chronic toxicity data is less standardized and available than acute data. ilo.orgfao.org

Fish: A 28-day study determined the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) to be 0.16 and 0.5 mg a.i./L nominal, respectively, based on mortality and sub-lethal effects. europa.eu

Daphnia: Based on the EC50 value of 8.1 mg/L for Daphnia magna, the substance is classified in aquatic chronic category 2 as per CLP classification criteria. europa.eu

Algae: Based on the ErC50 value of 34.1 mg/L for green algae, the substance is considered toxic and classified in aquatic chronic category 3 as per CLP classification criteria. europa.eu

Interactive Data Table: Acute Ecotoxicity of this compound

| Species | Test Duration | Endpoint | Concentration (mg/L) | Classification |

| Danio rerio (Zebra Fish) | 96 hours | LC50 | >100 | Not Classified |

| Daphnia magna | 48 hours | EC50 | 8.1 | Hazardous |

| Desmodesmus subspicatus | 72 hours | ErC50 | 34.1 | Toxic |

| Skeletonema costatum (Marine Algae) | 72 hours | ErC50 | 0.97 | Very Toxic |

High concentrations of Disodium Cocoamphodiacetate (>216 mg/L), a related compound, may be toxic to bacteria in wastewater treatment processes. researchgate.netnih.govwikipedia.org While complete removal of the parent compound has been observed in batch assays, biodegradation is limited, with only 50% dissolved organic carbon (DOC) removal. researchgate.netnih.gov This suggests that recalcitrant metabolites may be formed. researchgate.netnih.govwikipedia.org

No inhibition on the growth of test microorganisms was observed at concentrations up to 10,000 mg/L in one study, resulting in a NOEC value of 10,000 mg/L. europa.eu However, another study indicated that trickling filter effluents of amphoteric surfactants like cocoamphodipropionate showed toxic effects on Bacillus subtilis. researchgate.net The presence of hydrophobic groups in surfactants can strongly affect their biodegradability, with biodegradability decreasing as the chain length increases. researchgate.net

Upon thermal decomposition, following the evaporation of water, this compound can release nitrogen oxides (NOx) and carbon oxides (CO + CO2). stobec.comdeep-south-chemical.com While the parent compound is considered readily biodegradable, the degradation process may not be complete, leading to the formation of intermediate products. researchgate.netnih.gov

Studies on the related compound Disodium Cocoamphodiacetate have shown that while the parent compound is removed, recalcitrant metabolites can remain. researchgate.netnih.gov Effluents from trickling filters containing cocoamphodipropionate have demonstrated toxicity to Bacillus subtilis, suggesting that the degradation products may have ecotoxicological effects. researchgate.net There is a lack of comprehensive data on the specific ecotoxicological or biological effects of these refractory compounds. researchgate.net Given that these intermediates can be present in surface water in considerable amounts, further research is necessary to fully assess their environmental impact. researchgate.net The degradation of other surfactants, like alkylphenol ethoxylates, is known to produce more persistent and toxic metabolites. mst.dk

Impact on Microbial Communities in Wastewater Treatment Systems

Environmental Risk Assessment and Mitigation Strategies

The environmental risk of this compound is primarily associated with its toxicity to aquatic organisms. stobec.comeuropa.eu It is classified as a marine pollutant and an environmentally hazardous substance. stobec.com